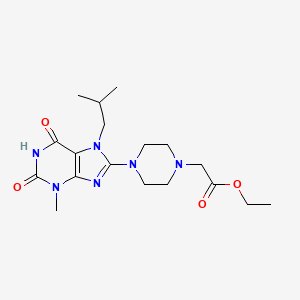

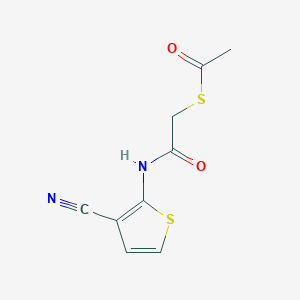

![molecular formula C20H23NO6 B2415384 [2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-17-5](/img/structure/B2415384.png)

[2-(2,6-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,6-Dimethoxyanilino (oxo)acetic acid, a compound with a similar structure, was obtained by refluxing 2-methoxyaniline, acetone, and a catalytic amount of iodine in toluene for 72 hours .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, 2,6-Dimethoxyanilino (oxo)acetic acid has been used as a catalyst in various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- The facile syntheses of derivatives similar to the queried compound have been reported, focusing on high yields under mild reaction conditions. For example, a variety of compounds were prepared by the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one with 1-acylbenzotriazoles in the presence of LDA, followed by thermal cyclization, showcasing the versatility of such structures in chemical synthesis (Katritzky et al., 2005).

Potential Anti-tumor Applications

- A study discussed the synthesis and evaluation of methyl-2,4-dimethoxysalicylate, a compound produced from reactions involving similar structural components, highlighting its potential as an anti-tumor agent. The study provides insights into the synthesis process, structural analysis, and computational analyses, indicating the research interest in derivatives of trimethoxybenzoate for therapeutic applications (Dabbagh et al., 2004).

Microbial Metabolism

- Research has shown that certain strains of Pseudomonas putida can metabolize 3,4,5-trimethoxybenzoic acid, leading to the production of methanol. This study underscores the biological relevance of trimethoxybenzoates in microbial pathways and their potential applications in understanding and harnessing bacterial metabolism for biotechnological purposes (Donnelly & Dagley, 1980).

Material Synthesis

- Methyl 3,4,5-trimethoxybenzoate has been prepared from gallic acid, demonstrating the compound's role in material synthesis and potential applications in the development of novel materials. The preparation process showcases the compound's utility in chemical synthesis and material science research (Jia, 2002).

Enantiomer Separation

- The separation of enantiomers of a similar compound on a chiral stationary phase highlights the importance of such compounds in the field of chiral chemistry and pharmaceutical research, where the separation and identification of enantiomers can be crucial for drug development and understanding drug mechanisms (Wang Lai, 1999).

Propriétés

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO6/c1-12-7-6-8-13(2)18(12)21-17(22)11-27-20(23)14-9-15(24-3)19(26-5)16(10-14)25-4/h6-10H,11H2,1-5H3,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIVQDRKVNFZLMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)

![2-{4-[(3-Chlorobenzyl)oxy]phenyl}-1-(2-methoxyethyl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2415307.png)

![3'-(4-fluorophenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2415309.png)

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-(4-methoxyphenyl)acetamide](/img/structure/B2415310.png)

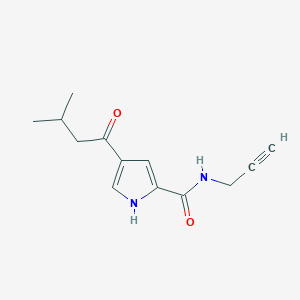

![2-Bromo-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B2415313.png)

![3-[3-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2415318.png)

![N-(2-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2415323.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2415324.png)